3-(4-Pyridyl)propyl Acetate
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Overview
Description
3-(4-Pyridyl)propyl Acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, featuring a pyridyl group attached to a propyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridyl)propyl Acetate typically involves the esterification of 3-(4-Pyridyl)propanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and neutralizes the by-products formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridyl)propyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include pyridyl carboxylic acids, pyridyl alcohols, and various substituted pyridyl derivatives .
Scientific Research Applications
3-(4-Pyridyl)propyl Acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)propyl Acetate involves its interaction with specific molecular targets and pathways. The pyridyl group can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. Additionally, the acetate moiety can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridylmethyl Acetate
- 3-(2-Pyridyl)propyl Acetate
- 3-(3-Pyridyl)propyl Acetate
Uniqueness
3-(4-Pyridyl)propyl Acetate is unique due to the position of the pyridyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-pyridin-4-ylpropyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-9(12)13-8-2-3-10-4-6-11-7-5-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
GYPLDQSWQGHMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=CC=NC=C1 |
Origin of Product |
United States |
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